7-Methylazepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-4-2-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWSTIJAWZBKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315655 | |
| Record name | 7-Methylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985-48-4 | |
| Record name | 7-Methylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Azepin-2-one, hexahydro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylcaprolactam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The rearrangement proceeds via a nitrilium ion intermediate, where the anti-periplanar migration of the methyl group adjacent to the oxime oxygen occurs. Key parameters include:
Spectral Characterization
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IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ confirms lactam formation.
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¹H NMR : Distinct signals include δ 1.2–1.5 ppm (m, methyl group) and δ 3.1–3.4 ppm (m, ring protons adjacent to the carbonyl).
Schmidt Reaction of Menthone Oxime
The Schmidt reaction offers an alternative route via nitrene intermediates. Starting from (±)-menthone (4) , oxime (5) is synthesized using hydroxylamine hydrochloride and sodium bicarbonate in methanol. Treatment with sodium azide (NaN₃) and concentrated HCl induces cyclization to form 7-isopropyl-4-methylazepan-2-one (6) , which can be derivatized to 7-methyl variants.
Key Reaction Steps
Optimization and Challenges
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Catalyst : Acidic conditions (37% HCl) are critical for nitrene stability.
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Yield : Reported at 65–70% for 7-isopropyl-4-methylazepan-2-one, though methylation adjustments are required for the 7-methyl derivative.
Photochemical Dearomative Ring Expansion of Nitroarenes
A novel photochemical strategy enables lactam synthesis from nitroarenes. For example, nitrobenzene derivatives undergo blue light-mediated conversion to singlet nitrenes, which rearrange into azepine intermediates. Subsequent hydrogenation and hydrolysis yield caprolactams, including this compound.
Procedure Overview
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Photochemical Activation : Nitroarenes irradiated with blue light (λ = 427 nm) in the presence of P(Oi-Pr)₃ and Et₂NH generate nitrenes.
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Ring Expansion : The nitrene undergoes 6π-electrocyclic opening to form a 3H-azepine.
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Hydrogenation : Pd/C-catalyzed hydrogenation reduces the diene moiety.
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Hydrolysis : Acidic hydrolysis converts the amidine intermediate to the lactam.
Scalability and Efficiency
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Yield : 40–50% for 5-benzylazepan-2-one, adaptable to methyl-substituted analogs.
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Advantages : Operates at room temperature and avoids harsh reagents.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Yield | Conditions | Scalability |
|---|---|---|---|---|
| Beckmann Rearrangement | 2-Methylcyclohexanone | 40–55% | Reflux in dioxane | Moderate |
| Schmidt Reaction | Menthone | 65–70% | Acidic, NaN₃, 50°C | High |
| Photochemical Expansion | Nitroarenes | 40–50% | Blue light, room temperature | Experimental |
Critical Evaluation
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Beckmann Rearrangement : Cost-effective but limited by moderate yields.
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Schmidt Reaction : High yields but requires hazardous azide reagents.
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Photochemical Method : Eco-friendly yet in early developmental stages.
Chemical Reactions Analysis
Types of Reactions: 7-Methylazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce amines.
Scientific Research Applications
7-Methylazepan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into this compound derivatives has shown promise in developing new drugs with various therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Methylazepan-2-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been studied for their ability to inhibit certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Methylpiperidin-2-one (CAS 4775-98-8)
- Structure: Six-membered lactam (piperidinone) with a methyl group at the 6-position.
Key Properties :
Property Value Source Boiling Point 236.82°C (EPA T.E.S.T.) 267.69°C (EPI Suite) Water Solubility 30,747 mg/L (EPA T.E.S.T.) 225,790 mg/L (EPI Suite) Melting Point 63.83°C - Comparison: The smaller ring size (6 vs. Solubility discrepancies (e.g., 30,747 vs. 225,790 mg/L) suggest method-dependent variability in measurements .
4-Methyl-7-isopropylazepan-2-one (CAS 31967-00-7)
- Structure : Seven-membered lactam with methyl (4-position) and isopropyl (7-position) substituents.
- Key Properties: Molecular Formula: C₁₀H₁₉NO . Substituent Effects: The bulky isopropyl group enhances hydrophobicity, likely reducing water solubility compared to 7-methylazepan-2-one .
5-Methylazepan-2-one (CAS 2210-07-3)
- Structure : Positional isomer of this compound, with methyl at the 5-position.
- Key Differences: The methyl group’s position may affect dipole moments and hydrogen-bonding capacity, influencing solubility and melting points. Limited data available, but positional isomerism is critical in pharmacological contexts due to altered binding interactions .
Azepan-2-one (Caprolactam, CAS 105-60-2)
- Structure : Parent compound without methyl substitution.
Key Properties :
Property Value Source Water Solubility Highly soluble (>500,000 mg/L) Boiling Point 270°C Comparison :
1-Methylazepan-4-one Hydrochloride (CAS 19869-42-2)
- Structure : Methyl at the 1-position and a ketone at the 4-position; hydrochloride salt.
- Key Differences: The 1-methyl group alters the nitrogen’s basicity, affecting salt formation and solubility in polar solvents . Pharmacologically, this derivative is noted as an impurity in drugs like azelastine, highlighting the impact of substitution patterns on bioactivity .
Critical Analysis of Evidence
- Discrepancies : Solubility and boiling point data for 6-methylpiperidin-2-one vary significantly between EPA T.E.S.T. and EPI Suite models, emphasizing the need for experimental validation .
- Stereochemical Gaps : specifies the (7R)-enantiomer, but most sources lack stereochemical details, complicating direct comparisons .
- Pharmacological Relevance : Substitution patterns (e.g., 1-methyl vs. 7-methyl) are crucial in drug design, as seen in azelastine impurities .
Biological Activity
Overview
7-Methylazepan-2-one, a heterocyclic compound with the molecular formula , is classified as an azepanone. This seven-membered lactam has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Research indicates that derivatives of this compound may exhibit various therapeutic effects, making it a valuable compound for further investigation.
- Molecular Formula :
- Molecular Weight : 127.19 g/mol
- Structure : The compound features a methyl group at the 7-position of the azepanone ring, influencing its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. For instance, studies have shown that derivatives can inhibit certain enzymes, thereby modulating biological pathways relevant to disease processes. The exact mechanism may vary depending on the specific derivative and its functional groups.
Biological Activities
Research into the biological activities of this compound has revealed several promising areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds related to this compound exhibit antimicrobial properties, potentially useful in treating infections.
- Cytotoxic Effects : Some derivatives have shown cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. For example, one study reported that a related compound exhibited an IC50 value of 8 µM against MCF-7 breast cancer cells, indicating significant cytotoxic activity .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit protease activity in parasitic infections, showcasing its potential in developing antifilarial agents .
Case Study 1: Anticancer Activity
A study evaluated the effects of a derivative of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to:
- Increased apoptotic body formation.
- Alterations in mitochondrial membrane potential (MMP) with significant MMP loss observed at higher concentrations (10 µM to 30 µM).
- Morphological changes in treated cells, such as shrinkage and nuclear condensation .
Case Study 2: Antifilarial Potential
Research into the antifilarial activity of a derivative demonstrated:
- A macrofilaricidal effect with a reduction in adult worm viability by approximately 53.6% at a dosage of 300 mg/kg.
- Significant microfilaricidal activity alongside sterilization effects on female worms .
Comparative Analysis with Related Compounds
Q & A
Q. How can researchers ethically resolve discrepancies between published data and their own findings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
